6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver
Overview
Description
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver is a complex compound that combines the unique properties of a fluorinated diketone with the reactivity of silver. This compound is known for its high stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the efficiency of the fluorination process .
Chemical Reactions Analysis
Types of Reactions
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated alcohols.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution agents: Halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions include perfluorinated carboxylic acids, partially fluorinated alcohols, and various halogenated derivatives .
Scientific Research Applications
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver has several scientific research applications:
Chemistry: Used as a beta-diketone chelating agent in the extraction of supercritical carbon dioxide.
Biology: Acts as a co-inducer in the production of human gamma interferon (HuIFN-γ).
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the synthesis of rare earth metal complexes for the separation of lanthanide metals.
Mechanism of Action
The mechanism of action of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver involves its ability to chelate metal ions and facilitate their transport across different phases. The fluorinated diketone structure allows for strong interactions with metal ions, enhancing their solubility and reactivity . This compound can translocate calcium from an aqueous medium into an organic phase, acting synergistically with other agents to enhance calcium translocation .
Comparison with Similar Compounds
Similar Compounds
Hexafluoroacetylacetone: Another fluorinated diketone with similar chelating properties.
2,2,6,6-Tetramethyl-3,5-heptanedione: A diketone with methyl groups that provides stability but lacks the extensive fluorination.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: A fluorinated diketone with a phenyl group, offering different reactivity and applications.
Uniqueness
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver is unique due to its high degree of fluorination, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive chelating agents .
Properties
IUPAC Name |
6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione;silver | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F7O2.Ag/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h4H2,1-3H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHGGIAOTGPSQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Ag] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11AgF7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76121-99-8 | |
Record name | NSC174892 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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